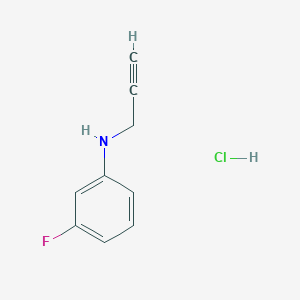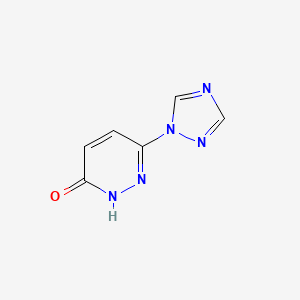
3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H8FN·HCl and a molecular weight of 185.63 g/mol . It is a fluorinated aniline derivative, which is often used in various chemical and pharmaceutical research applications.
Wirkmechanismus
Mode of Action
The mode of action of 3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride Related compounds have been shown to undergo visible-light-induced oxidative formylation with molecular oxygen . This suggests that This compound may also interact with its targets through a similar mechanism, but further studies are needed to confirm this.
Biochemical Pathways
The biochemical pathways affected by This compound It has been suggested that related compounds generate reactive oxygen species through energy transfer and a single electron transfer pathway . This could potentially affect various biochemical pathways, but more research is needed to determine the specific pathways influenced by This compound .
Pharmacokinetics
The pharmacokinetic properties of This compound Therefore, the impact of these properties on the bioavailability of This compound is currently unknown .
Result of Action
The molecular and cellular effects of This compound Related compounds have been shown to undergo oxidative formylation, resulting in the formation of corresponding formamides . This suggests that This compound
Action Environment
The action of This compound may be influenced by various environmental factors. For instance, the reaction of related compounds has been shown to be facilitated by visible light . Therefore, the efficacy and stability of This compound may also be affected by light exposureThis compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride typically involves the reaction of 3-fluoroaniline with propargyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Cyclization Reactions: Catalysts such as zinc bromide (ZnBr2) and oxidizing agents like Oxone are employed.
Major Products Formed
Substitution Reactions: Substituted aniline derivatives.
Oxidation Reactions: Oxidized fluorinated aniline derivatives.
Cyclization Reactions: Heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride: Similar structure but with the fluorine atom at the 4-position instead of the 3-position.
N-(prop-2-yn-1-yl)aniline: Lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness
3-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is unique due to the presence of the fluorine atom at the 3-position, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of fluorination on aniline derivatives and for developing new chemical and pharmaceutical applications .
Eigenschaften
IUPAC Name |
3-fluoro-N-prop-2-ynylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN.ClH/c1-2-6-11-9-5-3-4-8(10)7-9;/h1,3-5,7,11H,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUAWJFIUAFHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC(=CC=C1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2715589.png)


![2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2715593.png)

![2-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2715595.png)
![N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2715596.png)
![3-benzyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2715599.png)

![1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2715604.png)
![5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole](/img/structure/B2715605.png)

![[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B2715607.png)
